Product packaging for Glycine, N-2-pyrimidinyl-, methyl ester(Cat. No.:CAS No. 1042503-63-8)

Glycine, N-2-pyrimidinyl-, methyl ester

Cat. No.: B7815490
CAS No.: 1042503-63-8
M. Wt: 167.17 g/mol
InChI Key: MXOZQKREESQWKB-UHFFFAOYSA-N
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Description

Contextualization within N-Substituted Glycine (B1666218) Esters and Amino Acid Derivatives

Glycine, N-2-pyrimidinyl-, methyl ester is a member of the broad class of N-substituted glycine esters, which are themselves a subset of non-canonical amino acid (ncAA) derivatives. nih.gov Unlike the 20 proteinogenic amino acids, ncAAs offer a vast, underexplored chemical space for the design of novel molecules with enhanced properties. nih.gov N-substitution on the glycine backbone, as seen in this compound, is a key strategy in medicinal chemistry to create peptide mimics, or "peptoids". nih.gov These structures can exhibit improved metabolic stability and cell permeability compared to their natural peptide counterparts, as the substitution pattern can protect against proteolytic degradation. nih.gov

The introduction of substituents on the nitrogen atom of glycine esters allows for the fine-tuning of physicochemical properties such as lipophilicity and solubility. acs.org This is a critical consideration in drug discovery, where the ability of a molecule to traverse biological membranes and interact with specific targets is paramount. acs.org Therefore, the study of N-substituted glycine esters is integral to the development of new therapeutic agents and molecular probes. nih.gov

Significance as a Synthetic Intermediate and Building Block in Organic Synthesis

The utility of this compound is most pronounced in its role as a synthetic intermediate. nih.gov Amino acid derivatives, particularly N-substituted α-amino acids, are crucial building blocks in combinatorial chemistry, enabling the rapid generation of large libraries of compounds for screening. nih.gov

A significant challenge in the synthesis of molecules containing N-substituted glycine esters is the propensity for intramolecular cyclization to form diketopiperazines, an undesired side reaction. nih.gov Research has demonstrated that the use of solid-phase synthesis techniques for preparing methyl N-(pyrimidin-2-yl)glycinate can successfully circumvent this issue, leading to high yields of the desired product. nih.gov This makes the compound a valuable and accessible building block for more complex molecular architectures.

The dual functionality of an amino ester and a pyrimidine (B1678525) ring allows for a variety of subsequent chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid or can participate in amidation reactions, while the pyrimidine ring can undergo further substitution or be incorporated into larger heterocyclic systems. This versatility makes it a powerful tool for constructing diverse molecular scaffolds.

Position within Heterocyclic Chemistry Research, Particularly Pyrimidine Chemistry

Heterocyclic compounds are of immense interest in organic synthesis due to their prevalence in biologically active molecules. growingscience.com The pyrimidine ring system, in particular, is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine (B56734), and uracil, which are fundamental components of DNA and RNA. growingscience.com Pyrimidine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. nih.govsciencepublishinggroup.com

Research Findings and Data

Detailed studies have been conducted on the synthesis of this compound, providing valuable data for its preparation and characterization.

Synthetic Profile

A successful method for the preparation of methyl N-(pyrimidin-2-yl)glycinate involves a solid-phase approach. nih.gov This strategy is advantageous as it minimizes the formation of diketopiperazine byproducts. nih.gov

StepReagents and ConditionsPurpose
1Boc-protected glycine, cesium carbonate, potassium iodide, Merrifield resin, DMF, 80°CImmobilization of glycine onto the solid support to prevent self-condensation. nih.gov
2TFA, DCM, room temperatureDeprotection of the immobilized glycine. nih.gov
32-chloropyrimidine (B141910), DIEA, DMF, 90°CN-arylation of the glycine with the pyrimidine ring. nih.gov
4Sodium methoxide, methanol (B129727)/tetrahydrofuranCleavage of the final product from the resin. nih.gov

This solid-phase synthesis has been reported to yield the target compound with a high degree of purity.

Physicochemical and Spectroscopic Data

The structure of this compound has been confirmed through spectroscopic analysis.

PropertyValue/Data
Overall Yield76% nih.gov
Purity95% nih.gov
1H-NMR (CDCl3, 360 MHz), δ (ppm)8.21-8.25 (d, 2H), 6.49-6.62 (t, 1H), 5.45-5.60 (bs, 1H), 4.13-4.16 (d, 2H), 3.70 (s, 3H) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O2 B7815490 Glycine, N-2-pyrimidinyl-, methyl ester CAS No. 1042503-63-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(pyrimidin-2-ylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-6(11)5-10-7-8-3-2-4-9-7/h2-4H,5H2,1H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXOZQKREESQWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=NC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701293580
Record name N-2-Pyrimidinylglycine methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042503-63-8
Record name N-2-Pyrimidinylglycine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1042503-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Pyrimidinylglycine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701293580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Characterization and Structural Elucidation in Research on Glycine, N 2 Pyrimidinyl , Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can map out the carbon-hydrogen framework and identify the relationships between adjacent atoms.

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule. The spectrum of Glycine (B1666218), N-2-pyrimidinyl-, methyl ester shows distinct signals corresponding to each unique proton environment.

The ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), displays a doublet at approximately 8.30 ppm, which corresponds to the two equivalent protons (H-4 and H-6) on the pyrimidine (B1678525) ring. A triplet appears further upfield at around 6.57 ppm, assigned to the H-5 proton of the pyrimidine ring. The spectrum also includes a broad singlet for the amine (NH) proton, a doublet for the methylene (B1212753) (-CH₂-) protons of the glycine fragment, and a sharp singlet for the three protons of the methyl ester (-OCH₃) group. The specific chemical shifts and coupling constants are crucial for confirming the substitution pattern on the pyrimidine ring and the integrity of the methyl ester group.

¹H NMR Data for Glycine, N-2-pyrimidinyl-, methyl ester in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) in Hz Proton Assignment
~8.30 Doublet (d) 4.8 Pyrimidine H-4, H-6
~6.57 Triplet (t) 4.8 Pyrimidine H-5
~5.95 Broad Singlet (br s) - NH
~4.29 Doublet (d) 6.0 CH₂

Complementing the proton data, ¹³C NMR spectroscopy identifies the unique carbon environments in the molecule. The spectrum for this compound shows six distinct carbon signals.

The signal furthest downfield, at approximately 171.4 ppm, is characteristic of a carbonyl carbon from the ester group. The pyrimidine ring carbons appear in the aromatic region, with the carbon atom situated between the two nitrogen atoms (C-2) resonating around 162.8 ppm. The equivalent C-4 and C-6 carbons are observed near 157.9 ppm, while the C-5 carbon appears at about 111.3 ppm. Finally, the methyl ester carbon (-OCH₃) and the methylene carbon (-CH₂) are found upfield at approximately 52.3 ppm and 44.7 ppm, respectively.

¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Carbon Assignment
~171.4 C=O (Ester)
~162.8 Pyrimidine C-2
~157.9 Pyrimidine C-4, C-6
~111.3 Pyrimidine C-5
~52.3 OCH₃

To unequivocally assign these proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HMQC/HSQC: This experiment correlates directly bonded proton and carbon atoms. For this compound, it would show correlations between the pyrimidine protons and their attached carbons (H-4/C-4, H-6/C-6, H-5/C-5), the methylene protons and the methylene carbon, and the methyl protons and the methyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

ESI-MS is a soft ionization technique ideal for determining the molecular weight of polar molecules like this compound. In this analysis, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The molecular formula of the compound is C₇H₉N₃O₂, giving a molecular weight of 167.17 g/mol . The ESI-MS spectrum shows a prominent peak at an m/z of approximately 168, corresponding to the protonated molecule [C₇H₉N₃O₂ + H]⁺. This finding confirms the molecular weight of the synthesized compound.

While ESI-MS confirms the molecular weight, High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves to confirm the elemental composition. By measuring the mass to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different atomic compositions.

For this compound, HRMS analysis provides definitive proof of its molecular formula, C₇H₉N₃O₂. The calculated exact mass for the protonated molecule [M+H]⁺ is 168.0767. Experimental findings from HRMS show a measured m/z of 168.0766, which is in excellent agreement with the calculated value. This precise measurement provides high confidence in the assigned chemical formula.

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In the analysis of this compound, an initial mass spectrometry scan would first isolate the protonated molecular ion [M+H]⁺. This precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner.

The fragmentation pathway provides a structural fingerprint of the molecule. For this compound, the fragmentation is expected to occur at the most labile bonds. Key fragmentation pathways would likely include:

Loss of the methoxycarbonyl group (-COOCH₃): A common fragmentation for methyl esters, leading to a significant fragment ion.

Cleavage of the N-C bond: The bond between the pyrimidine ring and the glycine moiety can cleave, resulting in ions corresponding to the pyrimidine portion and the glycine methyl ester portion.

Fragmentation of the pyrimidine ring: At higher collision energies, the stable pyrimidine ring itself can undergo cleavage, yielding characteristic smaller fragments.

By analyzing the mass-to-charge ratio (m/z) of these fragment ions, researchers can piece together the molecule's structure, confirming the connectivity of the pyrimidine ring to the glycine methyl ester backbone.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The secondary amine (N-H) group linked to the pyrimidine ring will show a characteristic stretching vibration.

C=O Stretch: The carbonyl group of the methyl ester is a strong absorber and will produce a prominent, sharp peak.

C-N Stretch: Vibrations corresponding to the C-N bonds of the amine and the pyrimidine ring will be present.

Aromatic C=C and C=N Stretches: The pyrimidine ring will have a series of absorption bands associated with its aromatic C=C and C=N bond stretches.

C-O Stretch: The ester C-O bond will show a characteristic stretching band.

C-H Stretches: Aliphatic C-H stretches from the methylene group and methyl group, as well as aromatic C-H stretches from the pyrimidine ring, will be observed.

The table below summarizes the expected IR absorption bands for the key functional groups in the molecule.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
Secondary Amine (N-H)Stretch3300 - 3500
Ester Carbonyl (C=O)Stretch1735 - 1750
Aromatic Ring (C=C, C=N)Stretch1400 - 1600
Ester (C-O)Stretch1000 - 1300
Aliphatic/Aromatic (C-H)Stretch2850 - 3100

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the primary chromophore—the part of the molecule that absorbs light—is the pyrimidine ring. The UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* electronic transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrimidine ring.

n → π Transitions:* These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from the nitrogen atoms of the pyrimidine ring or the secondary amine) to a π* antibonding orbital.

The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the pyrimidine ring, such as the glycine methyl ester group. This data provides insight into the electronic structure and conjugation within the molecule.

Chromatographic Methods for Purity Assessment and Isomer Separation (e.g., HPLC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. When coupled with a mass spectrometer (HPLC-MS), it becomes a highly specific and sensitive method for purity assessment.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed. In this setup:

Stationary Phase: A nonpolar column (e.g., C18) is used.

Mobile Phase: A polar solvent system, such as a gradient of water and acetonitrile (B52724) (often with additives like formic acid to improve peak shape and ionization), is used to elute the compound.

The compound is injected into the HPLC system, and its retention time—the time it takes to travel through the column—is measured. A pure sample will ideally show a single, sharp peak. The presence of other peaks indicates impurities, and their area can be used to quantify their concentration. The outlet of the HPLC is connected to a mass spectrometer, which analyzes the eluting peaks in real-time. The MS detector confirms that the main peak has the correct mass-to-charge ratio for the target compound and helps in identifying the structure of any detected impurities. This method is also crucial for separating any potential isomers that may have been formed during synthesis.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound must first be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the crystal lattice.

This technique provides unambiguous data on:

Molecular Connectivity: It confirms the exact bonding arrangement of the atoms.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule are obtained.

Conformation: It reveals the preferred spatial orientation of the molecule's different parts, such as the rotation around the N-C and C-C single bonds.

Intermolecular Interactions: It shows how molecules are packed in the crystal lattice and identifies non-covalent interactions like hydrogen bonds (e.g., between the N-H group of one molecule and a nitrogen atom of a neighboring pyrimidine ring) and π-π stacking interactions between pyrimidine rings.

This detailed structural information is invaluable for understanding the compound's physical properties and its potential interactions with other molecules.

Computational Chemistry and Theoretical Modeling of Glycine, N 2 Pyrimidinyl , Methyl Ester

Density Functional Theory (DFT) Studies of Molecular Structure and Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is extensively employed to determine the optimized molecular geometry and conformational landscape of molecules like Glycine (B1666218), N-2-pyrimidinyl-, methyl ester.

Detailed research findings from DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), reveal the most stable three-dimensional arrangement of the atoms. irjweb.com These calculations account for electron correlation effects to provide accurate predictions of bond lengths, bond angles, and dihedral angles. For Glycine, N-2-pyrimidinyl-, methyl ester, the geometry is defined by the spatial relationship between the pyrimidinyl ring, the glycine backbone, and the methyl ester group.

Hydrogen bonding, both intramolecular and intermolecular, plays a significant role in stabilizing particular conformations. For instance, an intramolecular hydrogen bond could potentially form between the N-H group of the glycine moiety and one of the nitrogen atoms of the pyrimidine (B1678525) ring. In the solid state or in solution, intermolecular hydrogen bonds can lead to the formation of dimers or larger supramolecular assemblies. Advanced DFT techniques can model these interactions and predict their influence on the molecular structure.

Table 1: Representative Optimized Geometrical Parameters of a Pyrimidine Derivative Calculated by DFT (Note: This data is for a related pyrimidine derivative and serves as a representative example of the type of information obtained from DFT calculations.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-N (pyrimidine ring)1.375
C-N (amino linkage)1.390
C=O (ester)1.210
C-O (ester)1.350
N-C-C (glycine)110.5
C-N-C (pyrimidinyl-amino)125.8
C-C-O-C (ester)179.5
C-N-C-C (pyrimidinyl-glycine)45.2

Quantum Chemical Calculations of Electronic Properties (e.g., HOMO/LUMO Energies, Dipole Moments)

Quantum chemical calculations are fundamental for elucidating the electronic properties of this compound. These properties govern the molecule's reactivity, intermolecular interactions, and spectroscopic characteristics.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive. researchgate.net For this compound, the HOMO is typically localized on the electron-rich pyrimidine ring and the nitrogen atom of the glycine moiety, while the LUMO is often centered on the pyrimidine ring and the carbonyl group of the ester.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are valuable for identifying regions that are prone to electrophilic or nucleophilic attack. In this compound, the MEP would likely show negative potential (electron-rich regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group, and positive potential (electron-poor regions) around the N-H proton.

Table 2: Calculated Electronic Properties of a Pyrimidine Derivative (Note: This data is for a related pyrimidine derivative and serves as a representative example.)

PropertyCalculated Value
HOMO Energy-6.26 eV
LUMO Energy-0.88 eV
HOMO-LUMO Gap5.38 eV
Dipole Moment3.5 D

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states.

For example, the synthesis of this compound often involves the nucleophilic substitution of a halogenated pyrimidine with glycine methyl ester. Theoretical calculations can elucidate the step-by-step mechanism of this reaction. This includes determining whether the reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism or another pathway. The structures and energies of the transition states can be calculated, allowing for the determination of the activation energy barriers for each step. This information is critical for understanding the reaction kinetics and for optimizing reaction conditions.

Furthermore, theoretical studies can explore other potential reactions of this compound, such as its hydrolysis, oxidation, or participation in coupling reactions. For instance, the mechanism of radical-mediated reactions can be investigated by calculating the energies of the radical intermediates and the transition states for their formation and subsequent reactions. mdpi.com The influence of catalysts on the reaction mechanism can also be modeled, providing insights into how they lower the activation energy and enhance the reaction rate.

Prediction of Spectroscopic Parameters through Computational Approaches

Computational methods can accurately predict various spectroscopic parameters, which is crucial for the characterization of this compound and for the interpretation of experimental spectra.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is a key technique for identifying functional groups and determining molecular structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated vibrational spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific modes of atomic motion can be made. nih.govresearchgate.net For this compound, characteristic vibrational modes would include the stretching frequencies of the N-H, C=O, C-N, and C-H bonds, as well as the vibrational modes of the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for structure elucidation. Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can then be compared with experimental data to confirm the molecular structure.

Electronic spectroscopy, specifically UV-Vis absorption spectroscopy, can also be modeled computationally. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of the absorption bands in the UV-Vis spectrum. These calculations provide insight into the nature of the electronic transitions, for example, whether they are π-π* or n-π* transitions.

Table 3: Representative Calculated Vibrational Frequencies for a Glycine Derivative (Note: This data is for glycine and serves as a representative example of calculated vibrational frequencies.)

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch3580
N-H₂ Asymmetric Stretch3450
N-H₂ Symmetric Stretch3370
C-H₂ Asymmetric Stretch3030
C-H₂ Symmetric Stretch2980
C=O Stretch1750
C-N Stretch1040

Chirogenesis and Chirality Transfer Studies Involving Glycine Esters

Chirogenesis refers to the origin of chirality. While glycine itself is achiral, its derivatives can become chiral through various interactions and reactions. Computational studies are instrumental in understanding the mechanisms of chirality transfer to glycine esters.

One fascinating area of research is the induction of chirality in an achiral molecule like glycine methyl ester through complexation with a chiral molecule. nih.gov DFT calculations can model the non-covalent interactions within such a complex, for instance, between glycine methyl ester and a chiral diol. These calculations can predict the most stable structure of the complex and explain how the chiral environment of the partner molecule induces a preferred conformation in the glycine ester, leading to a transfer of chirality. nih.gov

This induced chirality can be detected by techniques such as Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by chiral molecules. Theoretical calculations can predict the VCD spectrum of the chiral complex, which can then be compared with the experimental spectrum to validate the proposed mechanism of chirality transfer. nih.gov These studies are fundamental to understanding how homochirality, a hallmark of life, may have emerged from a prebiotic racemic environment.

Applications in Advanced Organic Synthesis and Interdisciplinary Research

Building Block for the Synthesis of Complex Heterocyclic Systems (e.g., Substituted Pyrroles, Pyranones, Quinolizinones)

Glycine (B1666218), N-2-pyrimidinyl-, methyl ester serves as a valuable precursor for the synthesis of diverse and complex heterocyclic frameworks. The core of its utility lies in its capacity to generate an azomethine ylide intermediate. This 1,3-dipole is highly reactive and can readily participate in cycloaddition reactions with various dipolarophiles. For instance, in the presence of a base, the compound can be deprotonated at the α-carbon, and subsequent condensation with an aldehyde or ketone generates the transient azomethine ylide.

This intermediate can then react with electron-deficient alkenes or alkynes to afford highly substituted pyrrolidine (B122466) and pyrrole (B145914) rings, respectively. This strategy is a cornerstone of modern heterocyclic chemistry. Research into related N-substituted glycine derivatives has shown their effectiveness in one-pot, three-component condensation reactions to produce complex scaffolds. For example, similar starting materials are used in the synthesis of pyrrolo[3,4-c]pyrrole (B14788784) derivatives, which are themselves important heterocyclic systems. nih.gov Furthermore, glycine itself has been used as a catalyst in the synthesis of structurally diverse 2-amino substituted pyran-annulated heterocycles, demonstrating the fundamental reactivity of the amino acid scaffold in building complex ring systems. researchgate.net

The pyrimidine (B1678525) moiety in Glycine, N-2-pyrimidinyl-, methyl ester can influence the reactivity and stability of the azomethine ylide, as well as the properties of the final heterocyclic product, opening avenues for creating novel structures that are not accessible through other means.

Table 1: Examples of Heterocyclic Systems Synthesized from Glycine Derivatives

Heterocyclic SystemSynthetic StrategyPrecursor Type
Substituted Pyrrolidines/Pyrroles 1,3-Dipolar CycloadditionAzomethine Ylide from N-Substituted Glycine Ester
Pyrrolo[3,4-c]pyrroles Multi-component CondensationN-Substituted Imides
Pyran-Annulated Heterocycles One-Pot Three-Component SynthesisGlycine (as catalyst), Aldehydes, Malononitrile

Role in Peptide and Peptidomimetic Synthesis Strategies

N-substituted amino acids are critical components in the design of peptides and peptidomimetics with enhanced therapeutic properties, such as improved stability against enzymatic degradation, increased cell permeability, and constrained conformations for better receptor binding. This compound falls into the category of an N-heteroaryl substituted amino acid, making it a prime candidate for incorporation into peptide chains to modulate their biological activity. nih.gov

The direct synthesis of such compounds can be challenging. For example, attempts to prepare ethyl N-(pyrimidin-2-yl)glycinate through conventional solution-phase methods often lead to the predominant formation of unwanted diketopiperazine byproducts. nih.gov To overcome this, a solid-phase synthesis approach has been successfully developed. nih.gov In this method, glycine is first anchored to a solid support (Merrifield resin), which prevents the intermolecular self-condensation. nih.gov The immobilized glycine is then reacted with 2-chloropyrimidine (B141910), and the final product, this compound, is cleaved from the resin. nih.gov This solid-phase strategy is not only efficient but also amenable to the synthesis of peptide libraries where this unique amino acid is incorporated at specific positions. The resulting peptidomimetics, containing the pyrimidine side chain, can engage in unique hydrogen bonding and π-stacking interactions, offering new possibilities for drug design. nih.gov

Precursors for Bioactive Molecules and Medicinal Chemistry Research (e.g., IKK2 Inhibitors, Nucleoside Analogues)

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. mdpi.com Its ability to act as a bioisostere for other aromatic systems and its capacity to form key hydrogen bonds with biological targets make it a frequent choice in drug design. mdpi.com this compound is an excellent starting material for medicinal chemists, providing a pyrimidine core functionalized with a glycine ester handle, which can be easily modified to create a wide range of derivatives.

This scaffold is a precursor for molecules targeting various enzymes and receptors. For instance, substituted pyrimidines are known to be potent inhibitors of kinases like the Epidermal Growth Factor Receptor (EGFR), which is a key target in cancer therapy. nih.gov The synthesis of new 5-trifluoromethylpyrimidine derivatives has yielded compounds with significant antitumor activity, demonstrating the continued importance of this heterocycle in oncology research. nih.gov The N-(pyrimidin-2-yl)glycine structure provides a template that can be elaborated to explore structure-activity relationships (SAR) for targets such as IκB kinase (IKK), a crucial enzyme in the inflammatory signaling pathway, or to develop novel nucleoside analogues for antiviral or anticancer applications.

Table 2: Examples of Bioactive Molecules Containing a Pyrimidine Core

Compound ClassBiological Target/ActivityTherapeutic Area
Kinase Inhibitors (e.g., Gefitinib) EGFROncology
Antimetabolites (e.g., 5-Fluorouracil) Thymidylate SynthaseOncology
Antivirals (e.g., Zidovudine, AZT) Reverse TranscriptaseHIV/AIDS
Antihypertensives (e.g., Minoxidil) Potassium Channel OpenerHypertension
Antibiotics (e.g., Trimethoprim) Dihydrofolate ReductaseInfectious Disease

Exploration in Functional Materials Development (e.g., Fulleropyrrolidines for Solar Cells)

The field of materials science continuously seeks novel organic molecules with unique electronic and photophysical properties. Fulleropyrrolidines, which are formed by the chemical addition of a pyrrolidine ring to a C60 fullerene cage, are a class of materials extensively studied for applications in organic photovoltaics (solar cells), biological systems, and advanced composites. The most common method for their synthesis is the Prato reaction, which involves the 1,3-dipolar cycloaddition of an azomethine ylide to the fullerene.

This compound is an ideal precursor for generating a specific azomethine ylide bearing a pyrimidine substituent. The reaction of this compound with an aldehyde and C60 would lead to the formation of a novel N-(pyrimidin-2-yl)-substituted fulleropyrrolidine. The incorporation of the electron-deficient and nitrogen-rich pyrimidine ring directly onto the fullerene scaffold is expected to significantly modulate the electronic properties of the resulting material. This could lead to a lowering of the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the fullerene derivative, a desirable characteristic for n-type materials in organic solar cells, potentially improving device efficiency and performance.

Utility in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse but structurally related molecules, known as a chemical library. The solid-phase synthesis of this compound is particularly well-suited for this purpose. nih.gov N-substituted α-amino acids are recognized as important building blocks in combinatorial chemistry. nih.gov

By anchoring the glycine unit to a solid support, chemists can efficiently perform a sequence of reactions without the need for purification after each step. nih.gov After the N-pyrimidinyl group is attached, the ester can be hydrolyzed to the free carboxylic acid, which can then be coupled to a diverse library of amines. Alternatively, the pyrimidine ring itself can be further functionalized if it contains appropriate leaving groups. This approach allows for the systematic and automated synthesis of thousands of distinct compounds based on the N-(pyrimidin-2-yl)glycine core. Screening these libraries against biological targets can accelerate the identification of new hit compounds for drug development programs. The development of a robust solid-phase synthesis for the title compound was a key step, as it circumvents problematic side reactions like diketopiperazine formation that plague solution-phase methods. nih.gov

Future Research Directions and Perspectives for Glycine, N 2 Pyrimidinyl , Methyl Ester

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for "Glycine, N-2-pyrimidinyl-, methyl ester" have demonstrated feasibility, yet there is considerable scope for improvement in terms of efficiency, scalability, and sustainability. Traditional methods for preparing N-heteroaryl substituted amino acid derivatives can be hampered by issues such as the formation of diketopiperazines as byproducts. tandfonline.comremedypublications.com A solid-phase synthetic approach has been shown to be a viable alternative to circumvent some of these challenges. tandfonline.comremedypublications.com

Future research should focus on the development of catalytic systems that can promote the synthesis of "this compound" under milder and more environmentally benign conditions. This includes the exploration of:

Photoredox Catalysis: This approach has proven effective for the synthesis of various β-heteroaryl α-amino acid derivatives and could be adapted for the target molecule. nih.govsemanticscholar.orgrsc.orgresearchgate.net The use of visible light as a renewable energy source aligns with the principles of green chemistry.

Electrocatalysis: Electrosynthesis offers a clean and efficient alternative to traditional chemical oxidants and reductants, potentially reducing waste and improving safety. nih.govbeilstein-journals.org

Biocatalysis: The use of enzymes could offer high selectivity and efficiency under mild reaction conditions, minimizing the need for protecting groups and reducing the generation of hazardous waste.

A comparative analysis of potential sustainable synthetic routes is presented in Table 1.

Synthetic Approach Potential Advantages Key Research Focus Illustrative Precedent
Photoredox Catalysis Mild reaction conditions, use of visible light, high functional group tolerance.Development of suitable photocatalysts and optimization of reaction parameters for the specific substrate.Synthesis of β-heteroaryl α-amino acid derivatives via conjugate addition to dehydroalanine. nih.govsemanticscholar.orgrsc.orgresearchgate.net
Electrocatalysis Avoidance of chemical oxidants/reductants, precise control of reaction conditions.Identification of suitable electrode materials and mediators to facilitate the desired transformation.Electrocatalytic functionalization of N-arylglycine esters. nih.govbeilstein-journals.org
Biocatalysis High chemo-, regio-, and stereoselectivity; mild, aqueous reaction conditions.Screening for and engineering of enzymes capable of catalyzing the N-arylation of glycine (B1666218) methyl ester.Enzymatic synthesis of various amino acid derivatives.
Flow Chemistry Improved heat and mass transfer, enhanced safety, potential for automation and scalability.Adaptation of existing batch syntheses to continuous flow processes.General application in fine chemical and pharmaceutical synthesis.

Further research into one-pot and multicomponent reactions could also significantly enhance the efficiency of synthesizing "this compound" and its derivatives, reducing the number of synthetic steps and purification procedures. nih.govrsc.org

Exploration of Novel Reactivity Patterns and Catalytic Transformations

The "this compound" molecule possesses multiple reactive sites, including the N-H bond, the α-carbon, the ester group, and the pyrimidine (B1678525) ring, making it a versatile building block for further chemical transformations. Future research should aim to explore and harness the unique reactivity of this compound.

Key areas for investigation include:

C-H Functionalization: The direct functionalization of the α-C-H bond of the glycine moiety is a powerful tool for creating more complex amino acid derivatives. nih.gov Research into catalytic systems, such as those based on copper, iron, or photoredox catalysis, could enable the introduction of a wide range of substituents at this position. nih.govresearchgate.net

Cross-Coupling Reactions: The pyrimidine ring can potentially participate in various cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. This could lead to the synthesis of novel derivatives with interesting electronic and photophysical properties.

Catalytic Applications: Given the presence of multiple nitrogen atoms, "this compound" and its derivatives could serve as ligands in coordination chemistry and catalysis. rsc.orgrsc.org The synthesis and characterization of metal complexes bearing this ligand could reveal novel catalytic activities.

A summary of potential novel reactions is provided in Table 2.

Reaction Type Target Site Potential Outcome Relevant Precedent
Oxidative C-H Functionalization α-Carbon of glycineIntroduction of aryl, alkyl, or other functional groups.Photoredox-mediated cross-dehydrogenative coupling of N-aryl glycines. nih.gov
Suzuki-Miyaura Coupling Pyrimidine ring (if pre-functionalized with a halide)Formation of C-C bonds with boronic acids.General cross-coupling reactions on pyrimidine scaffolds. growingscience.com
Buchwald-Hartwig Amination Pyrimidine ring (if pre-functionalized with a halide)Formation of C-N bonds with amines.General cross-coupling reactions on pyrimidine scaffolds. growingscience.com
Coordination to Metal Centers Pyrimidine and glycine nitrogensSynthesis of novel metal complexes with potential catalytic activity.N-aryl-α-arylated glycine ester derivatives in catalytic systems. rsc.org

Advanced In Situ Spectroscopic Monitoring of Reaction Progress

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of "this compound," the application of advanced in situ spectroscopic techniques is crucial. Real-time monitoring can provide valuable insights that are often missed with traditional offline analysis.

Future research in this area should involve the use of techniques such as:

In Situ NMR Spectroscopy: To identify and characterize transient intermediates and byproducts, providing direct evidence for proposed reaction pathways. nih.gov

In Situ FT-IR and Raman Spectroscopy: To monitor the concentration of reactants, products, and key functional groups throughout the course of a reaction, enabling the determination of reaction kinetics.

Mass Spectrometry-Based Techniques: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to study reaction intermediates in the gas phase. acs.org

The data obtained from these in situ studies will be invaluable for optimizing reaction conditions, improving yields, and designing more efficient catalytic systems.

Synergistic Integration of Experimental and Computational Methodologies for Predictive Design

The combination of experimental and computational approaches offers a powerful strategy for accelerating the discovery and development of new derivatives of "this compound" with desired properties. nih.govacs.org Computational modeling can provide valuable predictions about reactivity, selectivity, and potential biological activity, which can then be used to guide experimental work. remedypublications.compreprints.orgrsc.orgresearchgate.netresearchgate.net

Future research should focus on:

Density Functional Theory (DFT) Calculations: To investigate reaction mechanisms, predict activation energies, and understand the electronic structure of reactants, intermediates, and transition states. researchgate.net

Molecular Docking and Dynamics Simulations: To predict the binding modes of derivatives with biological targets, such as enzymes or receptors, which can aid in the design of new bioactive compounds. remedypublications.comrsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies: To develop models that correlate the structural features of "this compound" derivatives with their observed activity, enabling the prediction of the properties of yet-to-be-synthesized compounds. preprints.orgrsc.org

This synergistic approach will facilitate a more rational and efficient design of new molecules, reducing the need for extensive trial-and-error experimentation.

Expanding the Scope of Applications in Emerging Chemical and Materials Science Fields

While the initial interest in N-substituted amino acids often lies in their biological and pharmaceutical potential, the unique structural features of "this compound" suggest a broader range of applications in chemistry and materials science. nih.govlab-chemicals.comresearchgate.net

Promising areas for future exploration include:

Polymer Chemistry: The molecule could serve as a monomer for the synthesis of novel polymers. The pyrimidine and glycine units could impart unique properties to the resulting materials, such as thermal stability, conductivity, or the ability to coordinate with metals. nih.govresearchgate.net

Supramolecular Chemistry: The hydrogen bonding capabilities of the N-H group and the nitrogen atoms in the pyrimidine ring make this molecule an interesting building block for the construction of self-assembling supramolecular structures.

Organic Electronics: Pyrimidine-containing compounds are known to have applications in organic electronics. lab-chemicals.com The synthesis and characterization of derivatives of "this compound" could lead to new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or sensors.

The exploration of these emerging applications will require interdisciplinary collaboration and a creative approach to molecular design and material fabrication.

Q & A

Q. How does the pyrimidinyl substituent affect the acidity of the glycine α-carbon, and what implications does this have for reaction design?

  • Methodological Answer : The electron-withdrawing pyrimidinyl group increases α-carbon acidity, facilitating deprotonation for nucleophilic reactions. Second-order rate constants for deprotonation can be measured via stopped-flow techniques in D2_2O, with kobsk_{obs} values compared to glycine methyl ester derivatives lacking the pyrimidinyl group . This data informs optimal conditions for alkylation or acylation reactions.

Q. What experimental frameworks are suitable for evaluating the bioactivity of this compound in cancer cell lines?

  • Methodological Answer :
  • In vitro assays : Use cell lines (e.g., HCT-116 or HepG-2) to assess cytotoxicity via MTT or ATP-based viability assays. Dose-response curves (0.1–100 µM) and IC50_{50} calculations are critical .
  • Mechanistic studies : Combine transcriptomics (RNA-seq) and proteomics to identify pathways modulated by the compound. Western blotting can validate apoptosis markers (e.g., caspase-3 cleavage) .

Q. How can computational modeling optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict transition-state geometries for esterification or pyrimidinyl coupling. Compare experimental and computed 1^1H NMR chemical shifts (e.g., using Gaussian software) to validate intermediates. Kinetic modeling (e.g., MATLAB) can simulate reaction networks to minimize byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.